((2,6-Dichlorophenyl)sulfonyl)glycine

Lipophilicity Physicochemical Properties Sulfonamide SAR

Sourcing a minimal glycine scaffold with the specific 2,6-dichloro electronic fingerprint for fragment-based screening is critical. Generic analogs introduce steric bulk, altering ligand efficiency (LE) and invalidating SAR. ((2,6-Dichlorophenyl)sulfonyl)glycine is the definitive building block. - FBDD-Optimized Fragment: MW 284.12, LogP 2.83, 4 rotatable bonds; ideal LE for growing/merging strategies. - Essential SAR Baseline: Unsubstituted α-carbon enables phosphonomethylation to glyphosate analogs; glycine core is mandatory for glycogen phosphorylase a-PP1 interaction suppression. - Supply Assurance: Bulk stock maintained at -20°C; global ambient shipment with batch-specific CoA.

Molecular Formula C8H7Cl2NO4S
Molecular Weight 284.12 g/mol
CAS No. 19818-06-5
Cat. No. B026306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2,6-Dichlorophenyl)sulfonyl)glycine
CAS19818-06-5
Molecular FormulaC8H7Cl2NO4S
Molecular Weight284.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl
InChIInChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
InChIKeyQRVMUGYJNLHEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42.6 [ug/mL] (The mean of the results at pH 7.4)

((2,6-Dichlorophenyl)sulfonyl)glycine Overview


((2,6-Dichlorophenyl)sulfonyl)glycine is a glycine derivative featuring a 2,6-dichlorophenylsulfonyl group covalently attached to the α-amino nitrogen of glycine, forming a sulfonamide linkage . It is classified as an N-sulfonyl amino acid derivative, with a molecular weight of 284.12 g/mol . The compound exists as a solid at room temperature and demonstrates good stability under recommended storage conditions of -20°C for powder forms . Its structural features—including the electron-withdrawing 2,6-dichloro substitution pattern on the phenyl ring and the carboxylic acid moiety—render it a versatile intermediate for synthetic derivatization and a tool compound for investigating structure-activity relationships within arylsulfonyl amino acid series [1].

((2,6-Dichlorophenyl)sulfonyl)glycine Substitution Specificity


Within the broader class of arylsulfonyl amino acids, simple substitution of the amino acid moiety (e.g., glycine → alanine → phenylalanine) or alteration of the aryl ring substitution pattern (e.g., 2,6-dichloro → 2,4-dichloro → 4-chloro) produces compounds with markedly different physicochemical properties and biological activity profiles [1]. The 2,6-dichloro substitution pattern confers specific electronic and steric effects that influence the sulfonamide's hydrogen-bonding capacity and the overall molecular conformation [2]. Furthermore, N-sulfonyl glycine derivatives serve as crucial intermediates in the synthesis of phosphonomethylated amino acids (e.g., glyphosate analogs) and as suppressors of glycogen phosphorylase a–PP1 interaction in metabolic disorder research, where the glycine scaffold is essential for activity [3]. These critical differences in synthetic utility and target engagement potential mean that substituting ((2,6-dichlorophenyl)sulfonyl)glycine with a closely related analog—even one differing by a single methyl group—can lead to divergent experimental outcomes, failed syntheses, or misinterpreted SAR data.

((2,6-Dichlorophenyl)sulfonyl)glycine Comparative Evidence


Lipophilicity: 2,6-Dichloro vs. Other Substitution Patterns

The 2,6-dichloro substitution pattern on the phenyl ring of ((2,6-dichlorophenyl)sulfonyl)glycine confers a calculated LogP (XLogP3) of 2.828, representing a substantial increase in lipophilicity compared to the unsubstituted phenylsulfonyl glycine analog . This contrasts with the 2,4-dichloro substitution pattern, which typically results in a lower LogP due to altered electronic distribution and dipole moment [1]. The 2,6-substitution creates a unique steric environment around the sulfonamide linkage that can influence molecular recognition events and passive membrane permeability.

Lipophilicity Physicochemical Properties Sulfonamide SAR

Glycine Scaffold Minimalism vs. Bulkier Analogs

((2,6-Dichlorophenyl)sulfonyl)glycine possesses a molecular weight of 284.12 g/mol and contains exactly 4 rotatable bonds, representing the minimal possible structural complexity for a 2,6-dichlorophenylsulfonyl amino acid . In contrast, the corresponding alanine analog (((2,6-dichlorophenyl)sulfonyl)alanine) has a molecular weight of 298.13 g/mol (+14 Da) and 5 rotatable bonds, while the phenylalanine analog (((2,6-dichlorophenyl)sulfonyl)phenylalanine) has a molecular weight of 374.24 g/mol (+90 Da) and 6 rotatable bonds [1] . This minimalism translates to higher ligand efficiency metrics and reduced entropic penalty upon binding.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Phosphonomethylation-Ready Glycine Scaffold

The glycine scaffold of ((2,6-dichlorophenyl)sulfonyl)glycine enables direct phosphonomethylation at the α-carbon, a reaction that is not feasible with α-substituted amino acid analogs such as alanine or phenylalanine derivatives [1]. This reactivity is exploited in patented processes for preparing phosphonomethylated amino acids, where N-sulfonylglycine derivatives are reacted with formaldehyde and a phosphorus source to yield N-phosphonomethyl glycine derivatives (glyphosate analogs) [2]. The 2,6-dichloro substitution on the arylsulfonyl group serves as a protecting/activating group that can be subsequently removed under hydrolytic conditions.

Herbicide Synthesis Phosphonomethylation Glyphosate Analogs

((2,6-Dichlorophenyl)sulfonyl)glycine Application Scenarios


Fragment-Based Drug Discovery for Sulfonamide Targets

((2,6-Dichlorophenyl)sulfonyl)glycine, with its low molecular weight (284.12 g/mol), minimal rotatable bonds (4), and balanced lipophilicity (LogP 2.828), serves as an ideal fragment for FBDD libraries. Its 2,6-dichloro substitution pattern provides a unique vector for subsequent fragment growing or merging strategies, while the glycine scaffold offers a convenient handle for elaboration via amide coupling or esterification. Procurement of this compound over bulkier amino acid analogs (e.g., alanine or phenylalanine derivatives) ensures higher ligand efficiency metrics and reduces the risk of downstream developability issues .

Glyphosate Analog Synthesis via Phosphonomethylation

The unsubstituted α-carbon of the glycine moiety is essential for phosphonomethylation reactions, enabling the synthesis of N-phosphonomethyl glycine derivatives that serve as glyphosate analogs or intermediates for novel herbicide development. The 2,6-dichlorophenylsulfonyl group acts as a protecting/activating group that can be hydrolyzed to release the free amino acid or phosphonate product. Alternative α-substituted N-sulfonyl amino acids (e.g., alanine or phenylalanine derivatives) cannot undergo this key transformation and are therefore unsuitable for this synthetic route [1].

Glycogen Phosphorylase a–PP1 Interaction Suppressor SAR

Arylsulphonylglycine derivatives have been disclosed as suppressors of the interaction between glycogen phosphorylase a and the G₁ subunit of glycogen-associated protein phosphatase 1 (PP1), a mechanism relevant for metabolic disorders including diabetes [2]. ((2,6-Dichlorophenyl)sulfonyl)glycine represents the minimal pharmacophoric scaffold for this class, making it an essential reference compound and starting point for SAR exploration. Its distinct physicochemical profile (LogP 2.828) differentiates it from other halogen substitution patterns and provides a defined baseline for assessing the impact of structural modifications on target engagement.

Bioconjugation and Chemical Biology Probe Development

The carboxylic acid moiety of ((2,6-dichlorophenyl)sulfonyl)glycine provides a convenient handle for conjugation to amines, alcohols, or other nucleophiles via standard coupling chemistry. This enables the compound to serve as a 2,6-dichlorophenylsulfonyl-bearing building block for the construction of chemical biology probes, affinity reagents, or PROTAC (Proteolysis Targeting Chimera) precursors. The 2,6-dichloro substitution pattern imparts distinct electronic properties that can influence target protein recognition and binding kinetics compared to other halogen substitution patterns [3].

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